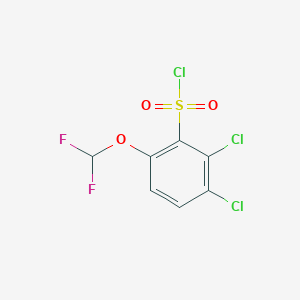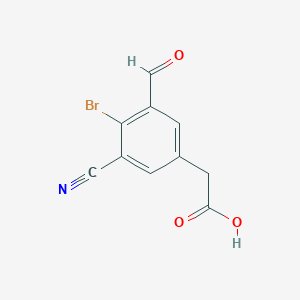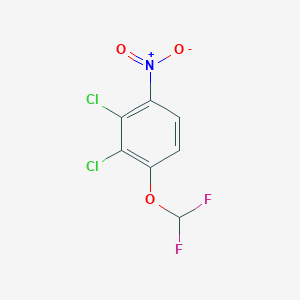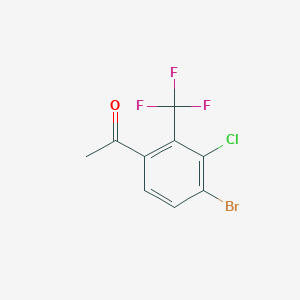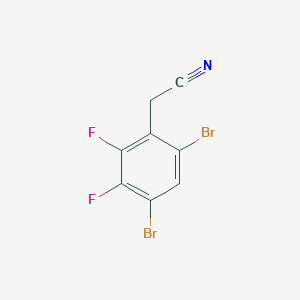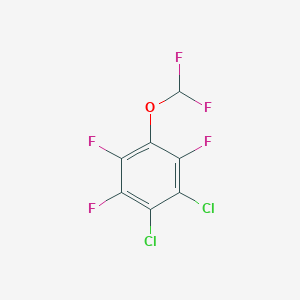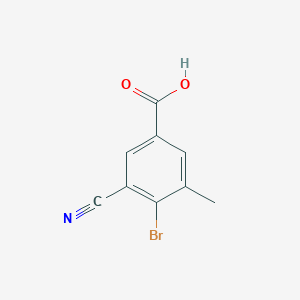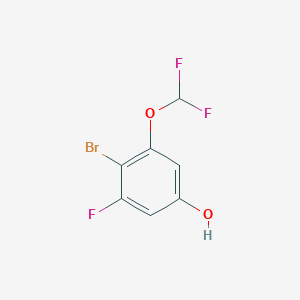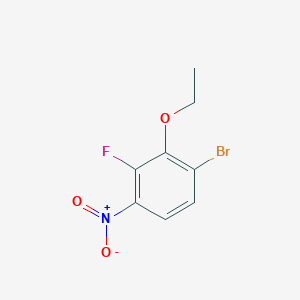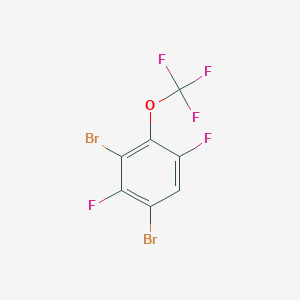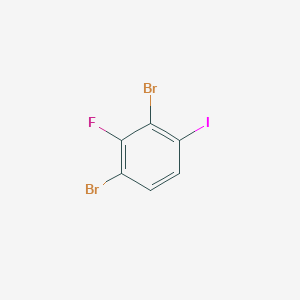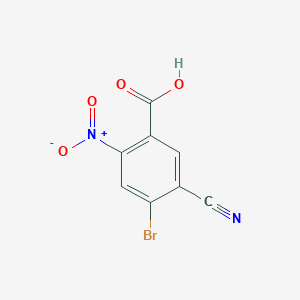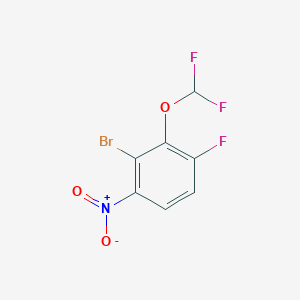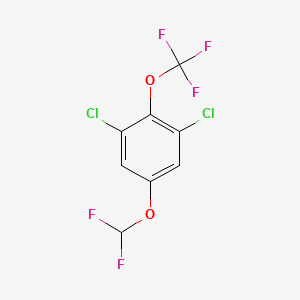
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene
概要
説明
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene (1,3-DCF-2-TFM) is an organofluorine compound of the benzene family, with a variety of uses in scientific and industrial research. It is a colorless liquid with a boiling point of 81.4°C and a melting point of -38.2°C. It is highly reactive, and is used as a building block for a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
科学的研究の応用
1,3-DCF-2-TFM is used in a variety of scientific and industrial research applications. It is used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of fluorinated polymers and other fluorinated materials. Additionally, it has been used as a reagent in the synthesis of a variety of other organofluorine compounds.
作用機序
1,3-DCF-2-TFM is highly reactive, and its reaction mechanism is complex. The reaction is typically initiated by a Lewis acid, such as boron trifluoride, which activates the starting materials and facilitates their reaction. The reaction proceeds through a series of intermediate steps, eventually resulting in the formation of the desired product.
生化学的および生理学的効果
1,3-DCF-2-TFM is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and there is no evidence to suggest that it is carcinogenic or mutagenic.
実験室実験の利点と制限
1,3-DCF-2-TFM is a highly reactive compound, which makes it useful for a variety of laboratory experiments. Its low boiling point allows it to be easily distilled, and its low melting point makes it easy to handle. Additionally, its high reactivity makes it useful for synthesizing a variety of other organic compounds. However, its high reactivity can also be a limitation, as it can be difficult to control the reaction and ensure that the desired product is obtained.
将来の方向性
Future research on 1,3-DCF-2-TFM could focus on its use as a building block for the synthesis of other organic compounds. Additionally, further research could be conducted to explore its potential applications in the synthesis of fluorinated polymers and other fluorinated materials. Additionally, research could be conducted to explore its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, research could be conducted to explore its potential toxicity, carcinogenicity, and mutagenicity.
特性
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHWYQOERRUOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B1410387.png)
